1,3,3-Trimethyl-2-methyleneindoline
Overview
Description
1,3,3-Trimethyl-2-methyleneindoline is a chemical compound that serves as a fundamental structure for various synthetic modifications leading to a wide range of derivatives with potential biological activities and applications in material science. The core structure of this compound allows for the introduction of various substituents, which can significantly alter its chemical and physical properties, as well as its biological activity.
Synthesis Analysis
The synthesis of derivatives of 1,3,3-trimethyl-2-methyleneindoline has been explored in several studies. For instance, a method for synthesizing 3-methylene-isoindolin-1-ones under aqueous phase-transfer conditions has been developed, which involves the use of a CuCl/PPh3 catalyst system and a phase-transfer agent . Another study describes the synthesis of unsymmetrical leuco-TAM derivatives from commercially available 2-methylene-1,3,3-trimethylindoline and substituted cinnamaldehyde derivatives, highlighting the potential for creating potent precursors for Cy5 TAM+ dyes . Additionally, a Cu(I)-catalysed synthesis of substituted 3-methyleneisoindolin-1-ones using alkynyl acids as an alkyne source has been reported .
Molecular Structure Analysis
The molecular structure of 1,3,3-trimethyl-2-methyleneindoline derivatives has been elucidated using various spectroscopic techniques. For example, novel unsymmetrical leuco-TAM derivatives were determined using 1D and 2D NMR spectroscopy experiments, including COSY, HMBC, and NOESY . Conformational analysis of carbonyl derivatives of 1,3,3-trimethyl-2-methyleneindoline was performed using PMR spectroscopy with lanthanide shift reagents, revealing the preferred conformations of these compounds .
Chemical Reactions Analysis
The reactivity of 1,3,3-trimethyl-2-methyleneindoline derivatives has been investigated in several studies. Phosphorylation of certain derivatives with phosphorus(III) halides led to the formation of oxazaphosphinin and phosphindolone systems . Additionally, the reaction of 1,3,3-trimethyl-2-methyleneindoline with dialkylphosphites was used to synthesize indolium salts and their derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3,3-trimethyl-2-methyleneindoline derivatives are influenced by the substituents attached to the core structure. The conformational analysis revealed that the COR group is trans-oriented relative to the heteroring nitrogen atom, and the aldehyde exists primarily in the s-trans conformation, while the ketones exist primarily in the s-cis conformation . The reaction products of 1,3,3-trimethyl-2-methyleneindoline with various reagents have been analyzed by spectroscopic methods, providing insights into their structural and electronic properties .
Scientific Research Applications
Synthesis of Indolium Salts and Derivatives
The addition products of dialkylphosphites and 1,3,3-trimethyl-2-methyleneindoline are used to synthesize 1,2,3,3-tetramethyl-3H-indolium salts and their benzene ring substituted derivatives. This process includes the removal of the protecting phosphorus group with mineral acids (Tolmachev et al., 1993).
Conformational Analysis of Carbonyl Derivatives
Using PMR spectroscopy and lanthanide shift reagents, the preferred conformations of carbonyl derivatives of 1,3,3-trimethyl-2-methyleneindoline were determined. These derivatives exhibit specific orientations of the COR group relative to the heteroring nitrogen atom (Zemlyanoi et al., 1983).
Heterocyclization with Hydrazines
This compound reacts with hydrazines to form both linear hydrazones and substituted pyrazoles, utilizing the enamine fragment and N—H protons for further heterocyclizations (Tohnachev et al., 1994).
Phosphorylation and Further Cyclization
Phosphorylation of certain derivatives of 1,3,3-trimethyl-2-methyleneindoline leads to the formation of specific phosphorus-containing heterocycles, which are further cyclized into other complex structures (Chekotylo et al., 2003).
Synthesis of Spiropyrans
The reaction of this compound with salicylaldehydes can result in the formation of spiropyrans, with variations in yield and characteristics based on the reaction conditions and solvents used (Gal'bershtam et al., 1975).
Formation of Charge Transfer Compounds
It reacts with TCNQ derivatives to form intramolecular charge transfer compounds, characterized by specific molecular and crystal structures (Chong et al., 2003).
Solvatochromic and Photochromic Characteristics
Its derivatives exhibit solvatochromic behavior and photochromic characteristics, with structural parameters determined through flash photolysis and spectrometry (Pozzo et al., 1993).
Reactions with Tetrazines
It acts as a C-nucleophile in reactions with tetrazines, leading to the formation of pyridazines and other complex structures (Rusinov et al., 2011).
Synthesis of Isoxazole Spiro-Indolines
Its derivatives can be transformed into isoxazole spiro-indolines, which do not show photochromic properties, unlike their unsubstituted analogs (Przhiyalgovskaya et al., 1987).
Synthesis of 5-Benzopyridyl-Substituted Indolines
A method for synthesizing 5-benzopyridyl-substituted indolines has been developed, involving the hetarylation of tetramethylindoline followed by oxidation and aromatization (Tolmachev et al., 1989).
Synthesis of Novel Leuco-TAM Derivatives
Unsymmetrical leuco-TAM derivatives were synthesized from 2-methylene-1,3,3-trimethylindoline, showing potential as precursors for Cy5 TAM+ dyes (Keum et al., 2011).
Cation Binding Properties
A novel phthalide-fused indoline derivative synthesized from 1,3,3-trimethyl-2-methyleneindoline exhibited selectivity and sensitivity for Sn2+ cations (Wong et al., 2018).
Preparation of Squaraine Dye
A green method for preparing a squaraine dye using 1,3,3-trimethyl-2-methyleneindoline was developed, highlighting its use in dye synthesis (Minkovska et al., 2018).
Safety And Hazards
1,3,3-Trimethyl-2-methyleneindoline is classified as Acute Tox. 4 Oral - Aquatic Acute 1 . It is very toxic to aquatic life with long-lasting effects . It may cause respiratory irritation, serious eye irritation, and skin irritation . It is harmful if swallowed . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands thoroughly after handling .
properties
IUPAC Name |
1,3,3-trimethyl-2-methylideneindole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N/c1-9-12(2,3)10-7-5-6-8-11(10)13(9)4/h5-8H,1H2,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTUKGBOUHWYFGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=C)N(C2=CC=CC=C21)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8051596 | |
Record name | 1,3,3-Trimethyl-2-methyleneindoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8051596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,3-Trimethyl-2-methyleneindoline | |
CAS RN |
118-12-7 | |
Record name | 1,3,3-Trimethyl-2-methyleneindoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=118-12-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Indole, 2,3-dihydro-1,3,3-trimethyl-2-methylene- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118127 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fischer's base | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66176 | |
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Record name | 1H-Indole, 2,3-dihydro-1,3,3-trimethyl-2-methylene- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,3,3-Trimethyl-2-methyleneindoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8051596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3,3-trimethyl-2-methyleneindoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.851 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis routes and methods
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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